![molecular formula C11H11N3O2 B3390430 3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid CAS No. 99007-16-6](/img/structure/B3390430.png)
3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid
Overview
Description
“3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid” is an organic compound. It is a derivative of pyrazole, which is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound is used as a synthetic intermediate in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid”, is an important area of organic chemistry . Various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The synthesis involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis
The molecular structure of “3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid” is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
The chemical reactions involving “3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid” are diverse and valuable, giving the pyrazoles diverse synthetical, biological, and photophysical properties . More complex structures with various relevant examples can be formed from them .Scientific Research Applications
Antileishmanial and Antimalarial Applications
Pyrazole-bearing compounds, including 3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .
Potential JAK2 Inhibitors for Myeloproliferative Disorders Therapy
1H-pyrazole-4-carboxylic acid derivatives have been used in the preparation of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .
TGF-β1 and Active A Signaling Inhibitors
These compounds have also been used in the synthesis of pyridine derivatives, which act as TGF-β1 and active A signaling inhibitors .
Inhibitors of c-Met Kinase for Cancer Treatment
MK-2461 analogs, which are inhibitors of c-Met kinase for the treatment of cancer, have been prepared using 1H-pyrazole-4-carboxylic acid derivatives .
Antifungal Applications
The 3- (difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been the most outstanding acyl moiety group in recent years, and a number of excellent commercial fungicides with this group were successfully developed .
γ-Secretase Modulators
1H-pyrazole-4-carboxylic acid derivatives have been used as reagents for the preparation of aminothiazoles, which act as γ-secretase modulators .
Safety and Hazards
The safety data sheet for a similar compound, “3-Amino-1H-pyrazole-4-carboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended for use as laboratory chemicals and is advised against food, drug, pesticide, or biocidal product use .
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the lmptr1 pocket .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The compound’s interaction with its target may result in changes to the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical processes, suggesting that this compound could potentially affect multiple pathways .
Pharmacokinetics
The compound’s melting point is 135 °c (dec) (lit) and its density is 14748 (rough estimate), which may influence its bioavailability .
Result of Action
Related compounds have shown antipromastigote activity, suggesting that this compound may have similar effects .
properties
IUPAC Name |
3-amino-1-benzylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-10-9(11(15)16)7-14(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEGXRPSRMWVFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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